molecular formula C16H16N2O2S B2449427 1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339027-45-1

1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2449427
CAS No.: 339027-45-1
M. Wt: 300.38
InChI Key: UBJBRPKNZTUVEK-UHFFFAOYSA-N
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Description

1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring, a phenyl group with a methylsulfanyl substituent, and an allyl group, making it a versatile molecule for synthetic and application purposes.

Properties

IUPAC Name

N-(4-methylsulfanylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-3-10-18-11-4-5-14(16(18)20)15(19)17-12-6-8-13(21-2)9-7-12/h3-9,11H,1,10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJBRPKNZTUVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320450
Record name N-(4-methylsulfanylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339027-45-1
Record name N-(4-methylsulfanylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group with a methylsulfanyl substituent can be introduced via a Friedel-Crafts alkylation reaction.

    Allylation: The allyl group is introduced through an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the amide bond, typically through a coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution with halides or electrophilic substitution with acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Allyl bromide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide: can be compared with other pyridinecarboxamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl group, methylsulfanyl substituent, and pyridine ring makes it a versatile compound with potential for diverse applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-Allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring fused with a carbonyl and an allyl group, along with a methylthio substituent on the phenyl moiety. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
  • Antimicrobial Effects : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further investigation in antibiotic development.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes linked to disease processes.

The biological activity of this compound is believed to involve:

  • Binding to Target Proteins : The compound likely interacts with proteins involved in cell signaling pathways, leading to altered cellular responses.
  • Inhibition of Cell Proliferation : Evidence suggests that it may induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

Anticancer Activity

A study evaluating the antiproliferative effects of various compounds found that derivatives similar to this compound displayed significant cytotoxicity against multiple cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined through assays on cell lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma).

CompoundCell LineIC50 (µM)
This compoundMCF712.5
This compoundHT-2915.0
This compoundM2110.0

Antimicrobial Activity

The compound has been tested against various bacterial strains, demonstrating promising antimicrobial properties. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

In vitro studies have highlighted the efficacy of this compound in reducing tumor growth in chick chorioallantoic membrane assays. These studies provide a model for understanding the potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide?

  • Methodology : A common approach involves condensation reactions under reflux conditions. For example, similar pyridinecarboxamide derivatives are synthesized by reacting substituted aldehydes with ethyl cyanoacetate and ammonium acetate in absolute ethanol, followed by purification via recrystallization . Key steps include:

  • Optimizing stoichiometry of reactants (e.g., aldehyde:ethyl cyanoacetate ratio).
  • Monitoring reaction progress via TLC to isolate intermediates.
  • Purification using ethanol or mixed-solvent systems to enhance crystallinity.

Q. How can the crystal structure of this compound be determined?

  • Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Steps include:

  • Growing single crystals via slow evaporation or diffusion methods.
  • Collecting intensity data with a diffractometer and refining using SHELXL to resolve disorder or twinning .
  • Validating hydrogen bonding and π-π stacking interactions using tools like Mercury. Structural analogs (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) have been resolved this way .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyridinecarboxamide derivatives?

  • Methodology : Discrepancies may arise from assay conditions or structural variations. To address this:

  • Perform comparative bioassays (e.g., antiproliferative activity on MCF7 cells) using standardized protocols .
  • Analyze substituent effects (e.g., allyl vs. aryl groups) via structure-activity relationship (SAR) studies. For example, the antiproliferative activity of N-(4-substituted-phenyl)-2-oxo-1,2-dihydropyridine derivatives depends critically on electron-withdrawing/donating groups .
  • Validate target engagement using kinase inhibition assays or molecular docking to confirm binding modes .

Q. What strategies optimize reaction yields for complex pyridinecarboxamide derivatives?

  • Methodology : Advanced synthetic optimization includes:

  • Employing microwave-assisted synthesis to reduce reflux time and improve regioselectivity .
  • Using flow chemistry for scalable production of intermediates (e.g., ethyl cyanoacetate derivatives) .
  • Screening catalysts (e.g., piperidine for Schiff base formation) to enhance cyclization efficiency .

Q. How can computational methods predict the reactivity of this compound in nucleophilic/electrophilic reactions?

  • Methodology : Density Functional Theory (DFT) calculations can identify reactive sites:

  • Calculate Fukui indices to map nucleophilic (allyl group) and electrophilic (carbonyl carbon) regions .
  • Simulate transition states for reactions like oxidation of the methylsulfanyl group to sulfone derivatives.
  • Compare with experimental data (e.g., analogs in show reactivity at the 2-oxo position) .

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